molecular formula C15H16N2O3S2 B2794702 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 899976-07-9

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No. B2794702
M. Wt: 336.42
InChI Key: KMSFEAKGOKPOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are then characterized using IR, 1H NMR, and mass spectroscopic analyses .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : The synthesis of thiophene-2-carboxamide derivatives, including pyrimidinone, involves reactions with various reagents like benzaldehyde, formic acid, and phenylisothiocyanate. These compounds exhibit potential as antibiotics and antibacterials against both Gram-positive and Gram-negative bacteria, showcasing their significance in developing new antimicrobial agents (Ahmed, 2007).

  • Diuretic Activity : Benzothiazole-2-carboxamide derivatives have been studied for their diuretic effects, highlighting the potential medical applications of thiophene-2-carboxamide analogs in treating conditions requiring diuresis (Yar & Ansari, 2009).

  • Antimicrobial and Antibacterial Agents : Synthesis of various thiophene-2-carboxamide derivatives demonstrates significant antimicrobial and antibacterial activity, with some showing potent effects against specific bacteria strains and fungi. These findings suggest the utility of thiophene-2-carboxamide derivatives in developing new antimicrobial drugs for diverse applications (Sowmya et al., 2018).

  • Docking Studies and Antimicrobial Evaluation : Research includes synthesizing and characterizing thiophene-2-carboxamide derivatives, followed by docking studies and antimicrobial evaluation. These compounds have shown promise in antimicrobial activities, indicating their potential in drug discovery and development (Talupur et al., 2021).

Chemical Properties and Reactions

  • Chemical Transformations : Studies have shown the thiophene nucleus's role as a diene or dienophile in intramolecular Diels–Alder reactions, offering insights into the versatile chemical behavior of thiophene-2-carboxamide derivatives and their potential in synthetic organic chemistry (Himbert et al., 1990).

  • Labeling and Synthesis for Research : The synthesis and labeling of thiophene-2-carboxamide derivatives for specific applications, such as CCK-A antagonists, illustrate the compound's utility in biological and pharmaceutical research (Saemian et al., 2012).

Safety And Hazards

The safety and hazards associated with “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could potentially lead to the discovery of new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSFEAKGOKPOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide

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